molecular formula C15H17N3OS B2592156 N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide CAS No. 2415470-92-5

N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide

Cat. No.: B2592156
CAS No.: 2415470-92-5
M. Wt: 287.38
InChI Key: XTSCLSSJKMKJIZ-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound features a unique structure combining a pyridine ring, an azetidine ring, and a thiophene ring, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol or an azetidinone derivative.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Final Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the azetidine and thiophene rings.

    Azetidin-3-yl derivatives: These compounds contain the azetidine ring but may have different substituents compared to the thiophene and pyridine rings.

    Thiophene-2-carboxamides: These compounds feature the thiophene and carboxamide groups but do not include the azetidine and pyridine rings.

Uniqueness

N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings (pyridine, azetidine, and thiophene) in a single molecule. This structural complexity provides a versatile platform for exploring various chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N,4-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-7-13(20-10-11)15(19)17(2)12-8-18(9-12)14-5-3-4-6-16-14/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSCLSSJKMKJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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